Amino(4-ethoxyphenyl)methanol
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Overview
Description
(S)-amino(4-ethoxyphenyl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a benzene ring. The compound’s chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production of (S)-amino(4-ethoxyphenyl)methanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of (S)-amino(4-ethoxyphenyl)methanol, such as ketones, aldehydes, and substituted amines.
Scientific Research Applications
(S)-amino(4-ethoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and enantioselective reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-amino(4-ethoxyphenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
4-ethoxybenzyl alcohol: A related compound with a hydroxyl group instead of an amino group.
4-ethoxybenzaldehyde: The precursor in the synthesis of (S)-amino(4-ethoxyphenyl)methanol.
Uniqueness
(S)-amino(4-ethoxyphenyl)methanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which make it versatile in various chemical reactions and applications. Its enantioselective properties are particularly valuable in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
amino-(4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3 |
InChI Key |
IDRMTJNLPYHAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(N)O |
Origin of Product |
United States |
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